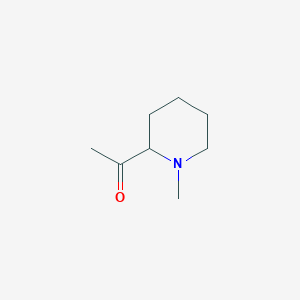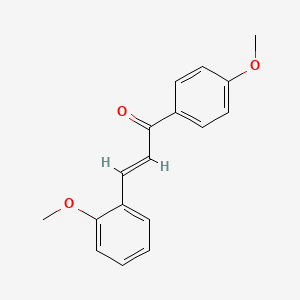
5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil
概要
説明
5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil is a synthetic compound that belongs to the class of fluorinated uracil derivatives. These compounds are known for their potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of fluorine in the molecule enhances its biological activity and stability, making it a compound of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil typically involves the fluorination of uracil derivatives followed by the introduction of hydroxyethyl groups. One common method involves the reaction of 5-fluorouracil with ethylene oxide under basic conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the hydroxyethyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield 5-Fluoro-1,3-bis(2-formyl)-uracil, while nucleophilic substitution of the fluorine atom can produce various substituted uracil derivatives.
科学的研究の応用
5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an antiviral agent, particularly against RNA viruses.
Medicine: Investigated for its anticancer properties, as fluorinated uracil derivatives are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.
Industry: Utilized in the development of novel materials with enhanced properties due to the presence of fluorine.
作用機序
The mechanism of action of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil involves its incorporation into biological systems where it can interfere with nucleic acid metabolism. The fluorine atom enhances the compound’s ability to inhibit enzymes such as thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. This makes it a potential candidate for anticancer and antiviral therapies.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
1,3-Bis(2-hydroxyethyl)uracil: A non-fluorinated analog with similar structural features but different biological activity.
5-Fluoro-2’-deoxyuridine: Another fluorinated uracil derivative used in cancer treatment.
Uniqueness
5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil is unique due to the presence of both fluorine and hydroxyethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, reactivity, and potential therapeutic applications compared to its analogs.
特性
IUPAC Name |
5-fluoro-1,3-bis(2-hydroxyethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O4/c9-6-5-10(1-3-12)8(15)11(2-4-13)7(6)14/h5,12-13H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSLFZJVAPDMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C(=O)N1CCO)CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720886 | |
| Record name | 5-Fluoro-1,3-bis(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55185-82-5 | |
| Record name | 5-Fluoro-1,3-bis(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)


